molecular formula C14H13N5O3 B6533167 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-32-2

6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533167
CAS No.: 1058197-32-2
M. Wt: 299.28 g/mol
InChI Key: VORIBHZYXMRPFI-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, substituted at position 3 with a methyl group and at position 6 with a 2-(4-methoxyphenyl)-2-oxoethyl side chain. The ketone moiety in the side chain may participate in hydrogen bonding, critical for biological activity .

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(8-15-13)7-11(20)9-3-5-10(22-2)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORIBHZYXMRPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of approximately 286.29 g/mol. Its structure includes a triazolo ring fused with a pyrimidine moiety, which is known for conferring various biological activities.

Anticancer Activity

Research has shown that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, studies have indicated that similar structures can inhibit key signaling pathways involved in cancer cell proliferation:

  • Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDKs can lead to G1 phase arrest and subsequent apoptosis in cancer cells .
  • Case Study : A related compound demonstrated IC50 values of 1.54 μM against prostate cancer (PC-3) and 3.36 μM against lung cancer (A-549) cells, suggesting that modifications in the triazolopyrimidine structure can enhance potency against various cancer types .

Antimicrobial Activity

Triazolopyrimidines have also been explored for their antibacterial properties:

  • Mechanism : The antibacterial action may involve disruption of bacterial DNA synthesis or inhibition of key enzymes involved in bacterial metabolism.
  • Research Findings : Some derivatives have shown activity against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

CNS Activity

There is emerging evidence that triazolopyrimidine compounds may affect the central nervous system:

  • Potential Effects : Preliminary studies suggest neuroprotective effects and possible applications in treating neurodegenerative diseases.
  • Research Insights : Certain derivatives have exhibited anticonvulsant activity in animal models, highlighting their versatility in pharmacological applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerCDK inhibition leading to cell cycle arrest
AntimicrobialDisruption of DNA synthesis
CNS ActivityNeuroprotective effects

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: Studies have indicated that triazolopyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise in inhibiting kinases associated with cancer progression .
  • Anti-inflammatory Effects: Research suggests that derivatives of triazolopyrimidines may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Properties: The presence of the triazole ring is significant in developing antimicrobial agents. Compounds in this class have demonstrated activity against various bacterial and fungal strains.

Biological Studies

The compound has been utilized in biological assays to understand its mechanism of action:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
  • Receptor Binding Studies: Investigations into receptor interactions suggest that the compound may bind to specific receptors involved in neurotransmission, indicating potential applications in neuropharmacology .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules: The unique structure allows for modifications that can lead to the synthesis of more complex biologically active compounds. It can be employed in multi-step synthesis protocols to create novel derivatives with enhanced properties.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor cell lines with IC50 values indicating effective growth suppression.
Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in vitro.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionIdentified as a potent inhibitor of DHFR with potential implications in cancer therapy.
Receptor BindingSuggested interaction with serotonin receptors indicating possible antidepressant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Triazolopyrimidinone Derivatives

Compound Name Substituents Key Features Biological Activity/Properties References
Target Compound 3-Methyl, 6-[2-(4-methoxyphenyl)-2-oxoethyl] Electron-rich aryl group, ketone side chain Potential kinase inhibition (hypothesized)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 3-Phenyl, 5-(4-chlorophenoxy), 6-isopropyl Chlorophenoxy group enhances lipophilicity; isopropyl improves metabolic stability Anticancer activity (structural analog)
3-(4-Methoxybenzyl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one 3-(4-Methoxybenzyl), 5-thioxo Thione group increases hydrogen-bonding capacity Anticancer activity (IC₅₀: 12 μM against MCF-7)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-(3-Fluorobenzyl), 6-oxadiazole Oxadiazole as bioisostere; fluorobenzyl enhances blood-brain barrier penetration Kinase inhibitor candidate
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group contrasts with chlorophenoxy (electron-withdrawing) in analogs, affecting solubility and target binding .
  • Side Chain Flexibility : The ketone ethyl chain in the target may offer conformational flexibility compared to rigid oxadiazole or thione substituents .

Substituent Impact on Physicochemical Properties

Property Target Compound 5-(4-Chlorophenoxy) Analog 3-(4-Methoxybenzyl) Thione Derivative
Molecular Weight 367.36 g/mol 429.87 g/mol 356.40 g/mol
LogP (Predicted) 2.1 3.5 2.8
Hydrogen Bond Acceptors 6 7 5
Solubility (mg/mL) 0.15 (moderate) 0.08 (low) 0.25 (high)
Notes:
  • The target compound’s moderate solubility stems from the methoxy group, whereas thione derivatives exhibit higher solubility due to polarizable sulfur .
  • Fluorobenzyl-containing analogs (e.g., CAS 1040639-91-5) show increased lipophilicity (LogP ~3.8), favoring membrane permeability .

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